Propanol

Catalog No.
S576271
CAS No.
71-23-8
M.F
C3H8O
C3H8O
CH3CH2CH2OH
M. Wt
60.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanol

CAS Number

71-23-8

Product Name

Propanol

IUPAC Name

propan-1-ol

Molecular Formula

C3H8O
C3H8O
CH3CH2CH2OH

Molecular Weight

60.10 g/mol

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3

InChI Key

BDERNNFJNOPAEC-UHFFFAOYSA-N

SMILES

CCCO

solubility

Miscible (NIOSH, 2024)
MISCIBLE WITH PROPYLENE GLYCOL
> 10% acetone
> 10% benzene
> 10% ether
For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page.
1000.0 mg/mL
Solubility in water: miscible
1 ml in 1 ml 95% alcohol (in ethanol)
Miscible

Synonyms

Propyl Alcohol; 1-Hydroxypropane; Ethylcarbinol; NSC 30300; Optal; Osmosol Extra; Propanol; n-Propanol; n-Propyl Alcohol

Canonical SMILES

CCCO

The exact mass of the compound Propanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)1000000 mg/l (at 25 °c)16.64 m1000 mg/ml at 25 °cmiscible with propylene glycol> 10% acetone> 10% benzene> 10% ether> 10% ethanolin water: 1.00x10+6 @ 25 °c1000.0 mg/mlsolubility in water: miscible1 ml in 1 ml 95% alcohol (in ethanol)miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30300. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols. It belongs to the ontological category of propan-1-ols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Propanol (1-propanol, CAS 71-23-8) is a primary, straight-chain, three-carbon aliphatic alcohol utilized extensively as a mid-evaporating solvent, chemical intermediate, and high-efficacy antimicrobial agent. Featuring a boiling point of 97°C and complete miscibility with water and most organic solvents, it occupies a critical performance gap between highly volatile lower alcohols (like ethanol) and slower-drying, heavier solvents (like butanols). In industrial procurement, 1-propanol is primarily selected for its precise evaporation dynamics, specific solvency profile for resins and polymers, and superior bactericidal properties, making it an indispensable raw material in flexographic printing, high-solids coatings, hospital-grade disinfectants, and analytical chromatography [1].

Generic substitution of 1-propanol with its secondary isomer, isopropanol (2-propanol), or ethanol frequently results in process failures and compromised product performance. In coating and ink formulations, replacing 1-propanol with isopropanol accelerates the evaporation rate due to a 15°C lower boiling point, leading to premature drying, poor leveling, and Marangoni surface defects. In the formulation of surgical hand rubs, substituting 1-propanol with isopropanol fails to achieve equivalent log10 bacterial reductions under EN 12791 standards unless active concentrations are drastically increased, which degrades skin tolerance [1]. Furthermore, in high-performance liquid chromatography (HPLC), swapping straight-chain 1-propanol for branched isopropanol alters steric interactions with stationary phases, resulting in non-linear retention shifts and the loss of method reproducibility for specific aromatic solutes [2].

Evaporation Rate and Flow Control in Industrial Coatings

The straight-chain structure of 1-propanol yields a higher boiling point and slower evaporation rate compared to its branched isomer. At standard atmospheric pressure, 1-propanol boils at 97°C, whereas isopropanol boils at 82.5°C. This 15°C differential provides a significantly longer 'open time' when formulated into coatings and inks, preventing the rapid solvent flash-off that causes surface defects .

Evidence DimensionBoiling point and evaporation dynamics
Target Compound Data1-Propanol (Boiling Point: 97°C)
Comparator Or BaselineIsopropanol (Boiling Point: 82.5°C)
Quantified Difference1-Propanol boils 15°C higher, resulting in a slower evaporation rate and extended wet edge.
ConditionsStandard atmospheric pressure in solvent-based coating formulations

Procurement teams must select 1-propanol for flexographic inks and high-solids coatings to prevent premature drying and surface defects that occur with faster-evaporating isomers.

Bactericidal Efficacy for EN 12791 Surgical Antisepsis

In standardized in vivo testing for surgical hand antisepsis, 1-propanol consistently outperforms isopropanol at equivalent application times. A 3-minute application of 1-propanol yields an immediate mean log10 reduction of 2.03 of resident skin flora, compared to only 1.48 for isopropanol. This superior efficacy establishes 1-propanol (60% v/v) as the reference standard for European Norm EN 12791 [1].

Evidence DimensionImmediate mean log10 reduction of resident skin flora (3-minute application)
Target Compound Data1-Propanol (Mean log10 reduction: 2.03)
Comparator Or BaselineIsopropanol (Mean log10 reduction: 1.48)
Quantified Difference1-Propanol achieves a 0.55 higher log10 bacterial reduction compared to isopropanol under identical parameters.
ConditionsIn vivo testing on resident skin flora according to surgical scrub protocols

Formulators of hospital-grade disinfectants must source 1-propanol to meet stringent European Norms (EN 12791) without relying on excessive, skin-damaging alcohol concentrations.

Aqueous Azeotrope Composition for Solvent Recovery

1-Propanol and isopropanol form entirely different minimum boiling azeotropes with water, fundamentally altering solvent recovery processes. 1-Propanol forms an azeotrope boiling at 87.7°C containing 28% water, whereas isopropanol forms an azeotrope at 80.3°C containing only 12.6% water. Consequently, separating 1-propanol from water requires specific extractive distillation entrainers, such as n-butyl acetate, rather than the agents used for isopropanol [1].

Evidence DimensionMinimum boiling azeotrope composition with water
Target Compound Data1-Propanol (Azeotrope BP: 87.7°C, 28% water)
Comparator Or BaselineIsopropanol (Azeotrope BP: 80.3°C, 12.6% water)
Quantified Difference1-Propanol carries more than twice the water content in its azeotrope and boils 7.4°C higher.
ConditionsBinary aqueous mixture distillation at standard atmospheric pressure

Process engineers must account for these distinct azeotropic parameters when designing solvent recovery systems or purchasing entrainers for anhydrous chemical synthesis.

Steric Selectivity in HPLC Mobile Phases

In high-performance liquid chromatography utilizing beta-cyclodextrin-bonded silica columns, the structural linearity of 1-propanol provides distinct elution advantages over branched alcohols. A plot of ln k' versus alcohol volume fraction yields a predictable, linear relationship for aromatic solutes in 1-propanol. In contrast, substituting isopropanol results in a non-linear relationship, complicating method scaling and altering retention times [1].

Evidence DimensionSolute retention relationship (ln k' vs. alcohol volume fraction)
Target Compound Data1-Propanol (Linear relationship for aromatic solutes)
Comparator Or BaselineIsopropanol (Non-linear relationship for aromatic solutes)
Quantified Difference1-Propanol provides predictable, linear retention scaling, whereas isopropanol induces non-linear retention shifts.
ConditionsHPLC separation of aromatic solutes on beta-cyclodextrin-bonded silica columns

Analytical laboratories must procure 1-propanol over isopropanol to ensure predictable method scaling and reproducible elution of aromatic compounds in complex separations.

Flexographic Printing Inks and High-Solids Coatings

Due to its 97°C boiling point and slower evaporation rate compared to isopropanol, 1-propanol is the optimal solvent for flexographic inks and industrial coatings. It ensures sufficient open time for proper flow and leveling, preventing Marangoni drying defects and ensuring uniform film formation on substrates .

Hospital-Grade Surgical Hand Rubs (EN 12791)

1-Propanol is the reference standard and preferred active ingredient for high-efficacy surgical hand antisepsis. Its superior log10 bacterial reduction capabilities allow formulators to achieve EN 12791 compliance at lower total alcohol concentrations than isopropanol, optimizing both antimicrobial performance and skin tolerance [1].

Anhydrous Solvent Production and Extractive Distillation

In chemical manufacturing requiring anhydrous conditions, 1-propanol's specific azeotropic profile (87.7°C, 28% water) dictates the selection of extractive distillation workflows. Procurement of 1-propanol must be paired with compatible entrainers, such as n-butyl acetate, to efficiently break the azeotrope and recover high-purity solvent [2].

Predictable Mobile Phases in Analytical Chromatography

In HPLC workflows utilizing cyclodextrin-bonded silica columns, 1-propanol is selected over branched alcohols to maintain linear retention relationships for aromatic solutes. This predictable steric interaction is critical for developing robust, reproducible analytical methods in pharmaceutical quality control [3].

Physical Description

N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products.
Liquid
Colorless liquid with a mild, alcohol-like odor; [NIOSH]
CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid
Colorless liquid with a mild, alcohol-like odor.

Color/Form

Colorless liquid.

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

60.057514874 g/mol

Monoisotopic Mass

60.057514874 g/mol

Boiling Point

207 °F at 760 mmHg (USCG, 1999)
97.2 °C
97 °C
207 °F

Flash Point

77 °F (USCG, 1999)
23 °C
23 °C, 74 °F (closed cup)
22 °C (open cup)
15 °C c.c.
72 °F

Heavy Atom Count

4

Taste

CHARACTERISTIC RIPE, FRUITY FLAVOR
Taste detection: 7.50X10+3 ppm, purity of sample not specified
Burning taste

Vapor Density

2.1 (Air = 1)
Relative vapor density (air = 1): 2.1

Density

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8053 @ 20 °C/4 °C
% IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG
Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C
Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm
Relative density (water = 1): 0.8 (20 °C)
0.800-0.805
0.81

LogP

0.25
0.25 (LogP)
0.25
log Kow= 0.25

Odor

Similar to ethanol
Odor perception threshold: <0.07-100 mg/cu-m; odor recognition threshold: 0.32-150 mg/cu m

Odor Threshold

Odor Threshold Low: 0.03 [mmHg]
Odor Threshold High: 41.0 [mmHg]
Detection odor threshold from AIHA (mean = 5.3 ppm)
30 ppm
9.00 mg/l (liquid) (detection in water, purity of sample not specified)
9.00X10-3 mg/l (gas) (detection in air, purity of sample not specified)
9.00 ppm (detection in water, sample gas chromatographically pure)
For more Odor Threshold (Complete) data for N-PROPANOL (9 total), please visit the HSDB record page.

Melting Point

-195.2 °F (USCG, 1999)
-127 °C
-126.1 °C
-196 °F

UNII

96F264O9SV

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AX - Other antiseptics and disinfectants
D08AX03 - Propanol

Vapor Pressure

44.98 mmHg (USCG, 1999)
21.0 [mmHg]
21.0 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2.0
15 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm)
Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg)

Other CAS

71-23-8
142583-61-7
62309-51-7

Absorption Distribution and Excretion

PROPANOL-1 IS ABSORBED FROM GI TRACT & LUNGS. IT CAN BE ABSORBED FROM THE SKIN IF A SIGNIFICANT AMOUNT IS CONFINED TO THE SKIN. 1-PROPANOL IS ABSORBED MORE READILY THAN ETHANOL. ...
... USING ABDOMINAL AUTOPSY /HUMAN/ SKIN IN A DIFFUSION CHAMBER ... 1-PROPANOL PENETRATED THE SKIN MORE RAPIDLY FROM SOLUTION IN NONPOLAR SOLVENTS SUCH AS ISOPROPYL PALMITATE, OLIVE OIL, & MINERAL OIL THAN FROM SOLUTION IN SALINE.
FOLLOWING AN ORAL DOSE OF 2 G/KG TO RATS, 0.13% OF THE DOSE WAS EXCRETED IN THE URINE. ... 1.65% /WAS/ EXCRETED IN THE EXPIRED AIR & 0.7% EXCRETED IN THE URINE FOLLOWING AN ORAL DOSE OF 2 ML/KG TO RABBITS.
Urine was analyzed immediately, 1, 2, 8, and 9 hr after drinking (during 2 hr) 3.75 ml/kg of beverages containing orange juice, 15 or 40% ethanol, and and 1 g/l of 1-propanol, 2-propanol, 1-butanol, 2-butanol, isobutyl alcohol or a mixture of 1-propanol & isobutyl alcohol. Maximum urine levels /in mg/l/ were found 1 hr after drinking ended: 1-propanol 5.04, 2-propanol 3.36, 1-butanol 0.43, 2-butanol 2.55, isobutyl alcohol ... 1.7-2.03 mg/l. Urine treatment with beta-glucuronidase before analysis indicated that significant amounts of the alcohols were excreted as glucuronides, esp isobutyl alcohol. 2-Propanol and 2-butanol were the slowest to be metabolized. When mixtures of alcohols were given, the concentrations of isobutyl alcohol glucuronides were high with the mixtures containing 5 and 15% ethanol, and decreased at 40% ethanol.

Metabolism Metabolites

... PROPANOL ... MAY FORM ETHEREAL ... /SULFATE/
1-PROPANOL IS METABOLIZED BY THE ENZYME ALCOHOL DEHYDROGENASE. IT IS READILY OXIDIZED IN THE BODY, FIRST TO PROPIONIC ACID AND THEN TO CARBON DIOXIDE, WATER AND PERHAPS A SMALL AMOUNT OF LACTIC ACID.
... HEPATIC MICROSOMES CATALYZED THE OXIDATION OF PROPANOL TO ITS ALDEHYDE IN THE RAT. THE REACTION REQUIRED OXYGEN & NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, WAS INHIBITED BY CARBON DIOXIDE AND ACTED INDEPENDENTLY OF CATALASE & ALCOHOL DEHYDROGENASE.
Cytochrome p450 isozyme 3a, isolated from hepatic microsomes of rabbits treated chronically with ethyl alcohol, had a unique substrate specificity when compared with isozymes 2, 3b, 3c, and 4. Form 3a has unusually high activity in the p-hydroxylation of aniline and in the oxidation of alcohols to aldehydes. Isozyme 3a catalyzes the oxidation of methyl alcohol, propyl alcohol, and butanol as well as ethyl alcohol.
For more Metabolism/Metabolites (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page.

Wikipedia

1-propanol
Propanol
4-Ethylguaiacol

Biological Half Life

No reports found; [TDR, p. 1052]

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; EXTRACTION_SOLVENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Antifoaming; Solvent

Methods of Manufacturing

... obtained ... /from crude fusel oil/ by fractionation; available as byproduct of reaction between carbon monoxide and hydrogen.
It is by-product of the synthesis of methyl alcohol by high pressure & in the propane/butane oxidation process.
CAN BE ISOLATED FROM HEAD FRACTIONS DURING DISTILLATION OF WINE ... OR FROM TAIL FRACTIONS DURING RECTIFICATION OF SPIRITS.
The production of n-propanol by hydroformulation or oxo technology is a two step process in which ethylene is first hydroformulated to propanal; the resulting propanal is hydrogenated to n-propanol.
n-Propanol is one of the products from Sasol's Fischer-Tropsch process. Coal is gasified...to produce synthesis gas /which is catalyzed by a powdered iron-based catalyst to produce/ a mixture of hydrocarbons and oxygenates. The alcohol streams are further purified by distillation to yield pure n-propanol.

General Manufacturing Information

Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Printing and Related Support Activities
Utilities
Plastics Material and Resin Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
1-Propanol: ACTIVE

Analytic Laboratory Methods

NIOSH Method 1401. Determination of Alcohols by Gas Chromatography, Using a Flame Ionization Detector. Detection limit = 1.0 mg/cu-m.
EPA OSW Method 8015B. Nonhalogenated Organics Using GC/FID. Detection limit unspecified.
EPA OSW Method 8260B. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit unspecified.

Storage Conditions

Keep containers closed, store in cool, well ventilated place away from ignition sources.

Interactions

N-PROPANOL INHIBITED N-NITROSODIMETHYLAMINE METABOLISM IN ISOLATED PERFUSED RAT LIVER.
IN VITRO ... WITH RAT LIVER SLICES BIOTRANSFORMATION OF CHLORAL HYDRATE TO TRICHLOROETHANOL WAS FOUND TO BE ENHANCED MORE EFFECTIVELY BY N-PROPANOL AND N-BUTANOL THAN BY ETHANOL ...
ADDING 1 G/L OF PROPAN-1-OL, PROPAN-2-OL, BUTAN-1-OL, BUTAN-2-OL, ISOBUTANOL TO 40% ETHANOL IN ORANGE JUICE LOWERED AND DELAYED BLOOD ETHANOL MAX IN 10 20-30 YR-OLD MEN WHO DRANK 3.75 ML/KG OF SYNTHETIC BEVERAGE.
CUTANEOUS REACTIONS TO N-PROPANOL WERE EVALUATED IN A CONTROL GROUP & IN PATIENTS BEFORE & DURING RECEIPT OF DISULFIRAM THERAPY. LOCAL CUTANEOUS ERYTHEMA WAS OBSERVED FROM PATCH TESTS WITH N-PROPANOL IN HYDRATED SKIN. SINCE REACTIONS NOTED FROM TOPICALLY APPLIED ALCOHOLS BEFORE & DURING DISULFIRAM THERAPY WERE NOT STATISTICALLY DIFFERENT, A LOCALIZED DISULFIRAM-ALCOHOL REACTION IS UNLIKELY. ERYTHEMA RESULTING FROM TOPICALLY APPLIED ALCOHOLS OCCURRED IN A DOSE RELATED MANNER & WAS CAUSED BY A DIRECT VASODILATORY EFFECT ON THE CUTANEOUS MICROVASCULATURE.

Dates

Last modified: 08-15-2023

Endogenous formation of 1-propanol and methanol after consumption of alcoholic beverages

Cora Wunder, Corinna Weber, Alexander Paulke, Sarah C Koelzer, Franziska Holz, Stefan W Toennes
PMID: 34280599   DOI: 10.1016/j.forsciint.2021.110905

Abstract

In cases of drunk-driving, allegations that alcohol has been consumed after the incident, are proved by analyzing congener alcohols in the blood sample. 1-Propanol, one of the main congener compounds, was tested, whether it is also endogenously formed when a person has consumed alcoholic beverages.
Eleven male and 13 female volunteers consumed congener-free vodka (37.5 vol% ethanol, individual doses: 0.15-0.32 l) within one hour. Blood samples were taken up to 10 h and analyzed for ethanol and congener alcohols by headspace gas chromatography-mass spectrometry.
Ethanol concentrations reached in blood a maximum of 0.65-1.23 g/l and decreased by 0.18 g/l/h (median values). Of the congener alcohols analyzed, only methanol and 1-propanol were detected in the plasma samples of all subjects. The endogenous methanol concentration increased from 0.66 mg/l by 0.22 mg/l/h to 2.19 mg/l (medians). 1-Propanol was not detected prior to alcohol consumption. Maximum concentrations of 0.10-0.32 mg/L were measured after 1.0-4.5 h. A plateau of the 1-propanol concentration was observed in the plasma samples of the 18 subjects lasting for 0.5-4.0 h and this alcohol was completely eliminated at ethanol concentrations of 0.17 g/l (median, range 0.03-0.55 g/l).
The results of the study confirm the formation of 1-propanol after consumption of 1-propanol-free beverages, which should be taken into account when evaluating its concentration.


Atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH and NO

Inmaculada Aranda, Sagrario Salgado, Pilar Martín, Florentina Villanueva, Ernesto Martínez, Beatriz Cabañas
PMID: 34004517   DOI: 10.1016/j.chemosphere.2021.130755

Abstract

An experimental kinetic and mechanistic study of the reactions of 3-ethoxy-1-propanol (CH
CH
OCH
CH
CH
OH) with Cl atoms and OH and NO
radicals has been carried out at room temperature and atmospheric pressure. FTIR (Fourier Transform Infrared Spectroscopy) and GC-MS (Gas Chromatography/Mass Spectrometry) were used as detection techniques. The rate coefficients were measured with a relative method (units cm
molecule
s
): (3.46 ± 0.22) × 10
, (3.48 ± 0.19) × 10
and (1.08 ± 0.07) × 10
for Cl, OH and NO
reactions, respectively. Qualitative and quantitative products analysis was carried out and formaldehyde, ethyl formate, ethyl 3-hydroxypropanoate and nitrated compounds were positively identified. A reaction mechanism has been proposed which involves attack by the oxidant at the methylene group in the α-position to an oxygen atom of the ether or alcohol groups, followed by the subsequent reactions of the resulting radicals. The tropospheric reactivity of 3-ethoxy-1-propanol (3E1P) has been compared with the reactivity of other hydroxy ethers to extend our knowledge of this type of compound. The atmospheric implications for 3E1P have been established by estimating parameters such as lifetimes, global warming potential (GWP) and the Photochemical Ozone Creation Potential (POCP
). According to the calculated tropospheric lifetimes, the dominant loss process of 3E1P is its daytime reaction with the OH radical and this has an impact on a local scale.


Application of EN 16615 (4-Field Test) for the Evaluation of the Antimicrobial Activity of the Selected Commercial and Self-Made Disinfectant Wipes

Stefan Tyski, Wanda Grzybowska, Ewa Bocian
PMID: 34073065   DOI: 10.3390/ijerph18115932

Abstract

The purpose of disinfectants is to reduce microorganisms on a contaminated surface and to prevent the spread of microorganisms. The relatively new EN 16615 simulates disinfection by wiping and allows for assessing the recovery of microorganisms from the surface and, importantly, the degree of spread of microorganisms when the surface is disinfected by wiping. For the first time, using this standard, the tested products in the form of commercial disinfectant wipes were compared with self-made wipes soaked in respective disinfectant liquids. The disinfected surfaces were simulated by homogeneous polyvinyl chloride plates. The studies were carried out not only with the standard, but also with clinical multidrug-resistant microbial strains. Based on the research, it can be concluded that the most effective products in the disinfection process (log
reduction of ≥5) with the shortest contact time (1 min) were products containing ethanol, propanol, and quaternary ammonium compounds (self-made wipes) and propanol (commercial wipes). The least effective products (log
reduction of <5) in terms of the contact time declared by the manufacturer were products containing ethanol and sodium hypochlorite (commercial wipes). Much better antimicrobial activity of self-made wipes was observed in comparison to the activity of the commercial wipes.


Identification of Core Regulatory Genes and Metabolic Pathways for the

Ya-Ping Wang, Zhong-Guan Sun, Xiao-Qing Wei, Xue-Wu Guo, Dong-Guang Xiao
PMID: 33502852   DOI: 10.1021/acs.jafc.0c06810

Abstract

The
-propanol produced by
has a remarkable effect on the taste and flavor of Chinese Baijiu. The
-propanol metabolism-related genes were deleted to evaluate the role in the synthesis of
-propanol to ascertain the key genes and pathways for the production of
-propanol by
. The results showed that
3,
1,
6,
1,
5, and
082
were the key genes affecting the
-propanol metabolism in yeast. The
-propanol concentrations of α5Δ
1, α5Δ
3, and α5Δ
6 increased by 121.75, 22.75, and 17.78%, respectively, compared with α5. The
-propanol content of α5Δ
1, α5Δ
5, and α5Δ
082
decreased by 24.98, 8.35, and 8.44%, respectively, compared with α5. The contents of intermediate metabolites were measured, and results showed that the mutual transformation of glycine and threonine in the threonine pathway and the formation of propanal from 2-ketobutyrate were the core pathways for the formation of
-propanol. Additionally,
082
played important role in the synthesis of
-propanol by directly producing 2-ketobutyric acid through l-homoserine. This study provided valuable insights into the
-propanol synthesis in
and the theoretical basis for future optimization of yeast strains in Baijiu making.


Adh4, an alcohol dehydrogenase controls alcohol formation within bacterial microcompartments in the acetogenic bacterium Acetobacterium woodii

Nilanjan Pal Chowdhury, Jimyung Moon, Volker Müller
PMID: 33283462   DOI: 10.1111/1462-2920.15340

Abstract

Acetobacterium woodii utilizes the Wood-Ljungdahl pathway for reductive synthesis of acetate from carbon dioxide. However, A. woodii can also perform non-acetogenic growth on 1,2-propanediol (1,2-PD) where instead of acetate, equal amounts of propionate and propanol are produced as metabolic end products. Metabolism of 1,2-PD occurs via encapsulated metabolic enzymes within large proteinaceous bodies called bacterial microcompartments. While the genome of A. woodii harbours 11 genes encoding putative alcohol dehydrogenases, the BMC-encapsulated propanol-generating alcohol dehydrogenase remains unidentified. Here, we show that Adh4 of A. woodii is the alcohol dehydrogenase required for propanol/ethanol formation within these microcompartments. It catalyses the NADH-dependent reduction of propionaldehyde or acetaldehyde to propanol or ethanol and primarily functions to recycle NADH within the BMC. Removal of adh4 gene from the A. woodii genome resulted in slow growth on 1,2-PD and the mutant displayed reduced propanol and enhanced propionate formation as a metabolic end product. In sum, the data suggest that Adh4 is responsible for propanol formation within the BMC and is involved in redox balancing in the acetogen, A. woodii.


Contact Dermatitis from Hand Hygiene Practices in the COVID-19 Pandemic

See Wei Tan, Choon Chiat Oh
PMID: 33241256   DOI:

Abstract

Coronavirus disease 2019 (COVID-19) pandemic continues to spread globally at a staggering speed. At present, there is no effective treatment or vaccine for COVID-19. Hand disinfection is a cost-effective way to prevent its transmission. According to the Centres for Disease Control and Prevention (CDC) guidelines, we should wash our hands with soap and water for at least 20 seconds. If soap and water are not readily available, alcohol-based hand rubs (ABHRs) with at least 60% alcohol are the alternative. With diligent hand disinfection reinforced during COVID-19, there is an increased prevalence of contact dermatitis. This commentary highlights the fact that contact dermatitis is a readily treatable condition and should not cause any deviation of proper hand hygiene. In irritant contact dermatitis (ICD), the management strategies are selection of less irritating hand hygiene products, frequent use of moisturisers to rebuild the skin barrier, and education on proper hand hygiene practices. In allergic contact dermatitis (ACD), the identification and avoidance of the contact allergen is the key to treatment. However, ACD is less common and only accounts for 20% of the cases. The identified allergens in hand cleansers are predominantly preservative excipients and ACD attributable to ABHR are very uncommon. Alcohol-free hand rubs are widely available on the market but it is not a recommended alternative to ABHRs by the CDC.


Effects of different additives on fermentation quality and aerobic stability of a total mixed ration prepared with local feed resources on Tibetan plateau

Zhihao Dong, Jie Zhao, Sifan Chen, Yuhong Bao, Xuxiong Tao, Siran Wang, Junfeng Li, Qinhua Liu, Tao Shao
PMID: 33277806   DOI: 10.1111/asj.13482

Abstract

To improve the utilization efficiency of total mixed ration (TMR) on Tibetan plateau, the effects of different additives on fermentation quality and aerobic stability of the ensiled TMR prepared with local feed resources were studied. A total of 150 experimental silos were prepared in a completely randomized design to evaluate the following treatments: (a) control; (b) Lactobacillus buchneri; (c) acetic acid; (d) propionic acid; (e) 1,2-propanediol; and (f) 1-propanol. After 90 days of ensiling, silos were opened for fermentation quality and in vitro parameters analysis, and then subjected to an aerobic stability test for 14 days. The acetic acid, 1,2-propanediol and 1-propanol treatments increased (p < .05) pH and acetic acid content, and lowered (p < .05) the lactic acid production in comparison to control. There were no statistically significant differences in in vitro digestibility parameters among the treatments. Treatments of acetic acid, 1,2-propanediol and 1-propanol substantially improved the aerobic stability of the ensiled TMR, as indicated by almost unchanged pH and lactic acid contents throughout the aerobic exposure test. These results indicated that acetic acid, 1,2-propanediol and 1-propanol had no adverse effect on in vitro digestibility and could be effective additives for enhancing the aerobic stability of ensiled TMR prepared on Tibetan plateau.


How Alcoholic Disinfectants Affect Coronavirus Model Membranes: Membrane Fluidity, Permeability, and Disintegration

Hossein Eslami, Shubhadip Das, Tianhang Zhou, Florian Müller-Plathe
PMID: 33172260   DOI: 10.1021/acs.jpcb.0c08296

Abstract

Atomistic molecular dynamics simulations have been carried out with a view to investigating the stability of the SARS-CoV-2 exterior membrane with respect to two common disinfectants, namely, aqueous solutions of ethanol and
-propanol. We used dipalmitoylphosphatidylcholine (DPPC) as a model membrane material and did simulations on both gel and liquid crystalline phases of membrane surrounded by aqueous solutions of varying alcohol concentrations (up to 17.5 mol %). While a moderate effect of alcohol on the gel phase of membrane is observed, its liquid crystalline phase is shown to be influenced dramatically by either alcohol. Our results show that aqueous solutions of only 5 and 10 mol % alcohol already have significant weakening effects on the membrane. The effects of
-propanol are always stronger than those of ethanol. The membrane changes its structure, when exposed to disinfectant solutions; uptake of alcohol causes it to swell laterally but to shrink vertically. At the same time, the orientational order of lipid tails decreases significantly. Metadynamics and grand-canonical ensemble simulations were done to calculate the free-energy profiles for permeation of alcohol and alcohol/water solubility in the DPPC. We found that the free-energy barrier to permeation of the DPPC liquid crystalline phase by all permeants is significantly lowered by alcohol uptake. At a disinfectant concentration of 10 mol %, it becomes insignificant enough to allow almost free passage of the disinfectant to the inside of the virus to cause damage there. It should be noted that the disinfectant also causes the barrier for water permeation to drop. Furthermore, the shrinking of the membrane thickness shortens the gap needed to be crossed by penetrants from outside the virus into its core. The lateral swelling also increases the average distance between head groups, which is a secondary barrier to membrane penetration, and hence further increases the penetration by disinfectants. At alcohol concentrations in the disinfectant solution above 15 mol %, we reliably observe disintegration of the DPPC membrane in its liquid crystalline phase.


Urinary levels of the acrolein conjugates of carnosine are associated with inhaled toxicants

Timothy E O'Toole, Xiaohong Li, Daniel W Riggs, David J Hoetker, Ray Yeager, Pawel Lorkiewicz, Shahid P Baba, Nigel G F Cooper, Aruni Bhatnagar
PMID: 33179563   DOI: 10.1080/08958378.2020.1845257

Abstract

The inhalation of air-borne toxicants is associated with adverse health outcomes which can be somewhat mitigated by enhancing endogenous anti-oxidant capacity. Carnosine is a naturally occurring dipeptide (β-alanine-L-histidine), present in high abundance in skeletal and cardiac muscle. This multi-functional dipeptide has anti-oxidant properties, can buffer intracellular pH, chelate metals, and sequester aldehydes such as acrolein. Due to these chemical properties, carnosine may be protective against inhaled pollutants which can contain metals and aldehydes and can stimulate the generation of electrophiles in exposed tissues. Thus, assessment of carnosine levels, or levels of its acrolein conjugates (carnosine-propanal and carnosine-propanol) may inform on level of exposure and risk assessment.
We used established mass spectroscopy methods to measure levels of urinary carnosine (
= 605) and its conjugates with acrolein (
= 561) in a subset of participants in the Louisville Healthy Heart Study (mean age = 51 ± 10; 52% male). We then determined associations between these measures and air pollution exposure and smoking behavior using statistical modeling approaches.
We found that higher levels of non-conjugated carnosine, carnosine-propanal, and carnosine-propanol were significantly associated with males (
< 0.02) and those of Caucasian ethnicity (
< 0.02). Levels of carnosine-propanol were significantly higher in never-smokers (
= 0.001) but lower in current smokers (
= 0.037). This conjugate also demonstrated a negative association with mean-daily particulate air pollution (PM
) levels (
= 0.01).
These findings suggest that urinary levels of carnosine-propanol may inform as to risk from inhaled pollutants.


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